molecular formula C8H4F2N2S B2819262 4-(2,4-Difluorophenyl)-1,2,3-thiadiazole CAS No. 2176070-01-0

4-(2,4-Difluorophenyl)-1,2,3-thiadiazole

Cat. No.: B2819262
CAS No.: 2176070-01-0
M. Wt: 198.19
InChI Key: RKSDYYCQXOZJLP-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2,4-difluorophenyl group attached to the thiadiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

4-(2,4-Difluorophenyl)-1,2,3-thiadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It is used in the design of new drugs and therapeutic agents.

    Medicine: Explored for its potential in drug discovery and development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used in the development of advanced materials for electronic and photonic applications.

Safety and Hazards

The safety and hazards of a compound like “4-(2,4-Difluorophenyl)-1,2,3-thiadiazole” would depend on its specific structure and properties. For instance, 2,4-Difluorophenyl isocyanate, a related compound, is classified as acutely toxic and can cause skin and eye irritation, and respiratory irritation .

Preparation Methods

The synthesis of 4-(2,4-difluorophenyl)-1,2,3-thiadiazole typically involves the reaction of 2,4-difluoroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazine derivative, which cyclizes to form the thiadiazole ring. The general reaction conditions include:

    Reagents: 2,4-difluoroaniline, thiosemicarbazide, and an acid catalyst (e.g., hydrochloric acid).

    Solvent: Ethanol or water.

    Temperature: Reflux conditions (around 80-100°C).

    Reaction Time: Several hours to complete the cyclization process.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-(2,4-Difluorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

    Solvents: Organic solvents such as dichloromethane, ethanol, or acetonitrile.

Major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.

Comparison with Similar Compounds

4-(2,4-Difluorophenyl)-1,2,3-thiadiazole can be compared with other similar compounds, such as:

    2,4-Difluorophenyl isocyanate: Used in the synthesis of various organic compounds and materials.

    2,4-Difluorophenyl isothiocyanate: Employed in the preparation of thiourea derivatives and other heterocyclic compounds.

    2,4-Difluoroaniline: A precursor in the synthesis of various fluorinated aromatic compounds.

The uniqueness of this compound lies in its specific structural features and the presence of both fluorine atoms and the thiadiazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,4-difluorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2S/c9-5-1-2-6(7(10)3-5)8-4-13-12-11-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSDYYCQXOZJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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